2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-
Overview
Description
2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 .
Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- consists of a spirocyclic system, which is a type of cyclic compound where two rings share a single atom . The shared atom in this case is part of both a decane ring and a smaller five-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- include a molecular weight of 211.26 and a molecular formula of C11H17NO3 .Scientific Research Applications
Synthesis of Biologically Active Compounds : Researchers have developed methods to synthesize biologically active compounds using 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-. This includes the intermolecular Ugi reaction of gabapentin with glyoxal and cyclohexyl isocyanide, leading to novel classes of compounds (Amirani Poor et al., 2018).
Cytotoxic and Apoptotic Effects : Studies on novel adamantane derivatives, including compounds with the 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- structure, have shown cytotoxicity against various cancer cell lines. These compounds have also been evaluated for their apoptotic effects and interactions with apoptosis genes (Turk-Erbul et al., 2021).
Synthetic Approaches to Spiroaminals : The 2-Azaspiro[4.5]decane structure is a core in various natural and synthetic products with significant biological activities. Research has been conducted to explore different synthetic strategies for these spiroaminals (Sinibaldi & Canet, 2008).
Nematicidal Activity : Certain compounds derived from 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo- have been investigated for their nematicidal activities, along with antibacterial and antifungal properties (Srinivas et al., 2008).
Stereocontrolled Preparation in Organic Synthesis : The compound has been used in stereocontrolled preparation of various organic compounds, illustrating its utility in complex organic synthesis processes (Overman & Rishton, 2003).
Anticancer Activity : Derivatives of 1-thia-azaspiro[4.5]decane, a related compound, have been synthesized and tested for anticancer activity against various human cancer cell lines, showing moderate to high inhibition activities (Flefel et al., 2017).
Antiviral Evaluation : A series of new spirothiazolidinone compounds, derived from 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-, have been synthesized and evaluated for their antiviral activity against influenza and coronavirus strains, demonstrating the potential for developing new antiviral agents (Apaydın et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a way that leads to the production of biologically active compounds .
Biochemical Pathways
The compound’s interaction with its targets likely influences several biochemical pathways, leading to downstream effects that contribute to its biological activity .
Result of Action
The compound’s interaction with its targets and its influence on biochemical pathways likely result in a range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-" . These factors can include pH, temperature, presence of other molecules, and more.
Properties
IUPAC Name |
2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-6-11(4-2-1-3-5-11)8-12(9)7-10(14)15/h1-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZHPMFLQDBHTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739330 | |
Record name | (3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-89-4 | |
Record name | (3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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